An In-Depth Technical Guide to AF 568 DBCO for Advanced Biological Research
An In-Depth Technical Guide to AF 568 DBCO for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF 568 DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry for the precise labeling and visualization of biomolecules. We will delve into its chemical properties, spectral characteristics, and detailed protocols for its application in key research areas such as cell biology and bioconjugation.
Core Concepts: Understanding AF 568 DBCO
AF 568 DBCO is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor 568, conjugated to a dibenzocyclooctyne (DBCO) group.[1] This combination makes it a powerful tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1] The DBCO moiety is one of the most reactive cycloalkynes for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This bioorthogonal reaction allows for the covalent labeling of azide-containing biomolecules in living cells and whole organisms without the need for a cytotoxic copper catalyst.[1]
The AF 568 fluorophore is known for its high photostability, brightness, and pH resistance, making it suitable for a wide range of biological imaging applications.[1] Its hydrophilic nature also makes it an ideal choice for labeling sensitive proteins.[1]
Physicochemical and Spectral Properties of AF 568 DBCO
The performance of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for AF 568 DBCO.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 572 - 579 nm | [1][2] |
| Emission Maximum (λem) | 598 - 603 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~94,238 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.91 | [2] |
| Molecular Weight | ~1197.51 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Appearance | Dark violet solid | [2] |
| Storage Conditions | -20°C in the dark, desiccated | [2] |
The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of AF 568 DBCO's utility lies in the SPAAC reaction. This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, selective, and high-yielding. The DBCO group on the AF 568 molecule reacts specifically and efficiently with an azide (B81097) group on a target biomolecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
Experimental Protocols
The following sections provide detailed methodologies for common applications of AF 568 DBCO. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Labeling of Azide-Modified Cell Surface Glycans for Fluorescence Microscopy
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by visualization using AF 568 DBCO.
Materials:
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Mammalian cells of interest
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Complete cell culture medium
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Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine - Ac4ManNAz)
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AF 568 DBCO
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (for permeabilization, optional)
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Bovine Serum Albumin (BSA) for blocking
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Fluorescence microscope with appropriate filter sets
Procedure:
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Metabolic Labeling:
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Culture cells in the presence of an appropriate concentration of the azide-modified sugar for 24-72 hours to allow for metabolic incorporation into glycans.
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-
Cell Fixation:
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Wash the cells with PBS.
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Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
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-
Permeabilization (Optional, for intracellular targets):
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Wash the cells with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
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-
Blocking:
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Wash the cells with PBS.
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Block with 3% BSA in PBS for 30 minutes.
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-
AF 568 DBCO Staining:
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Prepare a working solution of AF 568 DBCO in PBS (e.g., 5-20 µM).
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Incubate the cells with the AF 568 DBCO solution for 30-60 minutes at room temperature, protected from light.
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-
Washing and Imaging:
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Wash the cells several times with PBS.
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The cells are now ready for imaging using a fluorescence microscope.
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Protocol 2: Antibody Conjugation with AF 568 DBCO
This protocol outlines the conjugation of AF 568 DBCO to an antibody for use in applications such as immunofluorescence or flow cytometry. This requires an azide-modified antibody.
Materials:
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Azide-modified antibody
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AF 568 DBCO
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Phosphate-buffered saline (PBS), pH 7.4
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Spin desalting columns or other purification tools
Procedure:
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Reagent Preparation:
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Prepare a stock solution of AF 568 DBCO in anhydrous DMSO (e.g., 10 mM).
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Ensure the azide-modified antibody is in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
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-
Conjugation Reaction:
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Add a 2-4 fold molar excess of the AF 568 DBCO stock solution to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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-
Purification:
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Remove unconjugated AF 568 DBCO using a spin desalting column or other appropriate chromatography method (e.g., size exclusion chromatography).
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-
Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the AF 568 dye (at its absorption maximum).
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Storage:
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Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.
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Applications in Research and Drug Development
AF 568 DBCO is a versatile tool with numerous applications in life sciences research and drug development, including:
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Cellular Imaging: High-resolution visualization of labeled biomolecules in fixed or living cells.
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Flow Cytometry: Quantification of cell surface markers or intracellular targets.
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Super-Resolution Microscopy: Techniques like STORM can benefit from the bright and photostable properties of the AF 568 dye.
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Protein-Protein Interaction Studies: Labeling of interacting partners to study their localization and dynamics.
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Glycan Analysis: Metabolic labeling and visualization of glycans to study their roles in health and disease.
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Drug Target Engagement: Labeling of drug molecules to visualize their interaction with cellular targets.
Conclusion
AF 568 DBCO is a robust and versatile fluorescent probe that empowers researchers to explore complex biological systems with high specificity and sensitivity. Its bright fluorescence, photostability, and participation in copper-free click chemistry make it an invaluable tool for a wide array of applications, from fundamental cell biology to the development of novel therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of AF 568 DBCO in your research endeavors.
